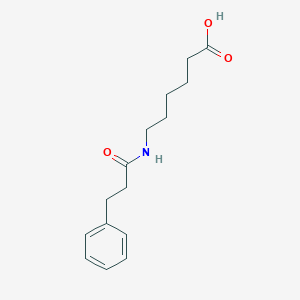

6-(3-phenylpropanoylamino)hexanoic Acid

説明

6-(3-Phenylpropanoylamino)hexanoic Acid is a compound that has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the synthesis of triarylamines containing a 6H-indolo[2,3-b]quinoxaline core involved palladium-catalyzed C-N and C-C coupling reactions (Thomas & Tyagi, 2010). Another study conducted a stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a dipeptide isostere (Nadin, Lopez, Neduvelil & Thomas, 2001).

Molecular Structure Analysis

Feeder and Jones (1994) observed two polymorphs of a structurally related compound, 6-oxo-6-(phenylamino)hexanoic acid. In one polymorph, molecules formed intermolecular hydrogen bonds in ribbons, while in the other, a planar molecular conformation allowed hydrogen bonding to extend, forming sheets (Feeder & Jones, 1994).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of similar compounds. For example, a study on the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, showed good overall yield and highlighted its chemical properties (Adamczyk & Reddy, 2001).

Physical Properties Analysis

The physical properties of similar compounds have been investigated in various studies. For instance, the study by Feeder and Jones (1994) not only analyzed the molecular structure but also implied significant physical properties through the observation of different polymorphic forms.

Chemical Properties Analysis

The chemical properties of related compounds have been a topic of interest. Markowska, Markowski, and Jarocka-Karpowicz (2021) discussed the importance of 6-aminohexanoic acid, highlighting its role in the synthesis of modified peptides and in the polyamide synthetic fibers industry. This study provides insight into the chemical versatility and applications of such compounds (Markowska, Markowski & Jarocka-Karpowicz, 2021).

科学的研究の応用

Acid Recovery in Diffusion Dialysis:

- Novel anion exchange membranes using derivatives of 6-(dimethylamino) hexanoic acid have been fabricated for acid recovery via diffusion dialysis. This demonstrates its utility in enhancing the efficiency of acid recovery processes (Irfan et al., 2018).

Corrosion Inhibition:

- Schiff's bases derived from 6-(4-methoxybenzelideneamino) hexanoic acid have shown significant effectiveness as corrosion inhibitors for mild steel, highlighting its potential in material protection and maintenance (Gupta et al., 2016).

Polymer Chemistry:

- The study of polymorphs of 6-oxo-6-(phenylamino)hexanoic acid has contributed to understanding molecular structures and bonding, important in the field of polymer chemistry and materials science (Feeder & Jones, 1994).

Organic Synthesis and Oxidation Processes:

- The use of 6-(methylsulfinyl)hexanoic acid in Swern oxidation reactions showcases its application in the field of organic synthesis, particularly in the conversion of alcohols to aldehydes or ketones (Liu & Vederas, 1996).

Plant Science and Pathogen Resistance:

- In plant science, hexanoic acid has been observed to induce resistance in plants against various pathogens, affecting metabolic pathways and promoting the emission of plant volatiles. This indicates its role in plant defense mechanisms (Llorens et al., 2016).

Fluorescence Studies in Biochemistry:

- Synthesis and fluorescence studies of novel fluorophores containing hexanoic acid derivatives have implications in biochemistry, particularly in understanding and enhancing the hybridization of oligodeoxyribonucleotides (Singh & Singh, 2007).

Biotechnology and Microbial Production:

- Research on the bacterial production of poly-3-hydroxyalkanoates using derivatives of hexanoic acid like 6-phenylhexanoic acid underscores its significance in biotechnological applications and polymer production (Hazer et al., 1996).

特性

IUPAC Name |

6-(3-phenylpropanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14(11-10-13-7-3-1-4-8-13)16-12-6-2-5-9-15(18)19/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHJXSNRVVFXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404408 | |

| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-phenylpropanoylamino)hexanoic Acid | |

CAS RN |

178622-38-3 | |

| Record name | 6-(3-phenylpropanoylamino)hexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B18143.png)

![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)